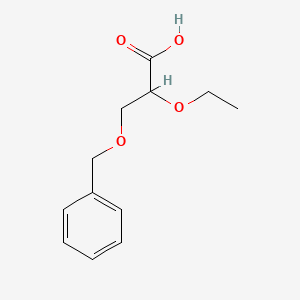

3-(benzyloxy)-2-ethoxypropanoic acid

Description

Properties

IUPAC Name |

2-ethoxy-3-phenylmethoxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-2-16-11(12(13)14)9-15-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXWTQDIWZEQIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(COCC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-2-ethoxypropanoic acid typically involves the reaction of benzyloxy and ethoxy precursors with a propanoic acid derivative. One common method is the esterification of 3-hydroxy-2-ethoxypropanoic acid with benzyl alcohol under acidic conditions to form the desired compound. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-2-ethoxypropanoic acid can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The carboxylic acid group can be reduced to form an alcohol.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed

Oxidation: Benzaldehyde derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzyloxy)-2-ethoxypropanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-2-ethoxypropanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The ethoxy group and propanoic acid backbone contribute to the compound’s overall stability and solubility, affecting its behavior in different environments.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(benzyloxy)-2-ethoxypropanoic acid with structurally related compounds, focusing on molecular features, synthesis, and applications:

Key Structural and Functional Differences

Substitution Patterns: The ethoxy group in this compound offers greater steric bulk and metabolic stability compared to methyl or oxo groups in analogs . Oxo-containing analogs (e.g., 3-(benzyloxy)-2-methyl-3-oxopropanoic acid) exhibit higher electrophilicity, making them reactive toward nucleophiles in esterification or amidation reactions .

Physicochemical Properties: The dimethyl substitution in 3-(benzyloxy)-2,2-dimethyl-3-oxopropanoic acid increases steric hindrance, lowering solubility but enhancing crystallinity (m.p. 48–50°C) .

Synthetic Routes: DCC-mediated esterification is common for benzyloxy-containing acids (e.g., ), while Bischler-Napieralski reactions are used for isoquinoline alkaloid precursors . Derivatives like (2S)-3-(4-{2-[amino]-2-oxoethoxy}phenyl)-2-ethoxypropanoic acid require enantioselective synthesis, often involving chiral catalysts or resolving agents .

Applications: this compound derivatives are prioritized in drug development due to their balanced lipophilicity and metabolic stability . Thioureido-functionalized analogs (e.g., ) target glutamate receptors, highlighting the role of sulfur in modulating bioactivity .

Research Findings and Trends

- Pharmaceutical Relevance: Derivatives of this compound are under investigation for multidrug resistance reversal, with highlighting their role as ABCB1 modulators .

- Synthetic Challenges : Steric hindrance from ethoxy or dimethyl groups complicates reaction yields, necessitating optimized conditions (e.g., low-temperature DCC activation in ) .

- Emerging Analogs : Patent literature () reveals growing interest in crystallographic modifications and chiral variants to enhance bioavailability and patentability.

Biological Activity

3-(benzyloxy)-2-ethoxypropanoic acid, with the molecular formula , is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula :

- SMILES : CCOC(COCC1=CC=CC=C1)C(=O)O

- InChIKey : AXXWTQDIWZEQIH-UHFFFAOYSA-N

The compound features a benzyloxy group and an ethoxy group attached to a propanoic acid backbone, contributing to its unique chemical reactivity and biological interactions.

This compound exhibits various biological activities, primarily through its interaction with specific molecular targets. The following mechanisms have been noted:

- PPARγ Agonism : Research indicates that this compound may act as an agonist for peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating glucose metabolism and lipid storage .

- Anti-inflammatory Properties : Preliminary studies suggest that it may possess anti-inflammatory effects, potentially modulating pathways involved in inflammation .

- Antimicrobial Activity : The compound has shown promise in preliminary antimicrobial assays, indicating potential use in treating infections .

Case Studies and Experimental Data

- PPARγ Modulation :

- Antimicrobial Testing :

- Inflammation Studies :

Data Tables

Q & A

Basic: What are the standard synthetic routes for 3-(benzyloxy)-2-ethoxypropanoic acid, and how are intermediates characterized?

Answer:

Synthesis typically involves sequential esterification and protection/deprotection strategies. For example:

- Step 1: Ethoxy group introduction via nucleophilic substitution of a hydroxyl precursor.

- Step 2: Benzyloxy group attachment using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

- Step 3: Acidic hydrolysis to deprotect the carboxylic acid moiety.

Intermediates are characterized using 1H/13C NMR (to confirm substituent positions and purity) and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Advanced: How can reaction conditions be optimized to improve yield and enantiomeric purity in asymmetric synthesis?

Answer:

Key variables include:

- Catalyst selection: Chiral catalysts (e.g., Sharpless catalysts) or enzymatic resolution (lipases) for enantiomeric enrichment .

- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require inert atmospheres to prevent oxidation.

- Temperature control: Low temperatures (0–5°C) minimize racemization during benzyloxy group introduction.

Design of Experiments (DoE) can systematically optimize these parameters .

Basic: What spectroscopic techniques confirm the structure of this compound?

Answer:

- NMR spectroscopy: 1H NMR identifies ethoxy (δ 1.2–1.4 ppm, triplet) and benzyloxy (δ 4.5–4.7 ppm, singlet) groups. 13C NMR confirms carbonyl (δ 170–175 ppm) and aromatic carbons .

- IR spectroscopy: Stretching bands at ~1700 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-O ether).

- HRMS: Exact mass matching calculated for C₁₂H₁₆O₄ .

Advanced: How can X-ray crystallography resolve stereochemical ambiguities in derivatives?

Answer:

Single-crystal X-ray diffraction with WinGX/ORTEP software analyzes anisotropic displacement parameters to determine absolute configuration. For example, the (R)-enantiomer’s crystal packing can be visualized, confirming spatial arrangement of benzyloxy and ethoxy groups .

Biological Activity: What in vitro assays assess bioactivity of derivatives?

Answer:

- Enzyme inhibition assays: Screen against target enzymes (e.g., kinases, esterases) using fluorescence-based substrates.

- Receptor binding studies: Radiolabeled ligands in competitive binding assays (e.g., GPCRs in HEK293 cells) .

- Cytotoxicity profiling: MTT assays in cancer cell lines (e.g., MCF-7) to evaluate therapeutic potential .

Data Contradiction: How to resolve conflicting bioactivity data across studies?

Answer:

- Standardize assay conditions: Use isogenic cell lines and consistent ATP concentrations in kinase assays.

- Dose-response curves: Confirm EC₅₀/IC₅₀ values across multiple replicates.

- Meta-analysis: Pool data from independent studies to identify outliers or confounding variables (e.g., solvent effects) .

Structure-Activity: How do substituents influence pharmacological profiles?

Answer:

Comparative QSAR studies reveal:

- Benzyloxy group: Enhances lipophilicity, improving blood-brain barrier penetration.

- Ethoxy group: Modulates metabolic stability by reducing CYP450-mediated oxidation.

A table comparing analogs (e.g., 3-methoxy vs. 3-benzyloxy derivatives) highlights these effects .

Computational: What in silico methods predict metabolic stability?

Answer:

- ADMET predictors: SwissADME or ADMETLab estimate CYP450 metabolism sites.

- Molecular docking: Simulate binding to CYP3A4/2D6 isoforms to identify vulnerable positions (e.g., ethoxy group oxidation) .

Advanced Synthesis: How to mitigate side reactions during benzyloxy introduction?

Answer:

- Orthogonal protection: Use tert-butyldimethylsilyl (TBS) groups to shield competing hydroxyls.

- Anhydrous conditions: Avoid hydrolysis of benzyl bromide by maintaining <5% humidity.

- pH control: Buffered conditions (pH 7–8) prevent acid-catalyzed ester cleavage .

Toxicity: How to design preclinical toxicity studies?

Answer:

- Genotoxicity: Ames test (bacterial reverse mutation) and micronucleus assay in rodent bone marrow.

- Hepatotoxicity: ALT/AST level monitoring in Sprague-Dawley rats after 28-day oral dosing.

- Cardiotoxicity: hERG channel inhibition assays to assess arrhythmia risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.